molecular formula C8H8F3N3O2 B3047759 3-amino-1-[4-(trifluoromethoxy)phenyl]urea CAS No. 144172-28-1

3-amino-1-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B3047759
CAS No.: 144172-28-1
M. Wt: 235.16 g/mol
InChI Key: TYFYWJUGQMIDIZ-UHFFFAOYSA-N
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Description

3-amino-1-[4-(trifluoromethoxy)phenyl]urea is a chemical compound of interest in medicinal chemistry and pharmacological research, designed for research purposes only. Compounds featuring the 1-aryl-3-urea scaffold are investigated for their potential to modulate various biological targets . For instance, structurally similar urea derivatives have been explored as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes . Other research areas for related compounds include their development as antagonists for purinergic receptors like P2Y1, which is a target in anti-thrombotic therapies . The specific 4-(trifluoromethoxy)phenyl group is a common motif in drug discovery due to its potential influence on a molecule's metabolic stability and binding affinity . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for establishing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Note to Supplier: The specific research applications, mechanism of action, and technical data for this exact compound are not available in public sources. It is crucial to replace this placeholder text with accurate information from your internal research and development team, including details on solubility, stability, storage conditions, and any available assay data, to provide maximum value to potential research customers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)16-6-3-1-5(2-4-6)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFYWJUGQMIDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444769
Record name Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144172-28-1
Record name Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 1 4 Trifluoromethoxy Phenyl Urea

Retrosynthetic Analysis of 3-amino-1-[4-(trifluoromethoxy)phenyl]urea

A retrosynthetic analysis of this compound simplifies the molecule into readily available starting materials. The primary disconnection is at the C-N bond of the urea (B33335) moiety, which is a common and reliable bond formation strategy.

This disconnection leads to two key synthons: 4-(trifluoromethoxy)phenyl isocyanate and a source of the aminourea nitrogen, which can be conceptually traced back to hydrazine (B178648). The isocyanate itself can be retrosynthetically derived from 4-(trifluoromethoxy)aniline (B150132), a commercially available starting material. This aniline (B41778) derivative can be synthesized from trifluoromethoxybenzene through nitration followed by reduction. guidechem.com

Figure 1: Retrosynthetic pathway for this compound

This analysis suggests a straightforward synthetic approach: the synthesis of 4-(trifluoromethoxy)aniline, its conversion to the corresponding isocyanate, and the final reaction with a hydrazine derivative.

Classical and Contemporary Synthetic Routes to this compound

The most direct and widely employed method for the synthesis of this compound involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with hydrazine.

Step 1: Synthesis of 4-(Trifluoromethoxy)aniline

Several methods exist for the synthesis of 4-(trifluoromethoxy)aniline. A common industrial process involves the nitration of trifluoromethoxybenzene with a mixture of nitric acid and sulfuric acid, followed by the reduction of the resulting nitro compound. guidechem.com

Step 2: Synthesis of 4-(Trifluoromethoxy)phenyl isocyanate

The conversion of 4-(trifluoromethoxy)aniline to 4-(trifluoromethoxy)phenyl isocyanate is typically achieved through phosgenation, using phosgene (B1210022) (COCl₂) or a safer alternative like triphosgene (B27547). asianpubs.org This reaction is generally high-yielding but requires careful handling due to the toxicity of the reagents.

Step 3: Synthesis of this compound

The final step is the reaction of 4-(trifluoromethoxy)phenyl isocyanate with hydrazine hydrate (B1144303) in a suitable solvent, such as a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at or below room temperature. orgsyn.org The reaction is typically fast and clean, affording the desired product in good yield.

A contemporary, one-pot approach could involve the in situ generation of the isocyanate from the aniline, followed by immediate trapping with hydrazine, thus avoiding the isolation of the potentially hazardous isocyanate intermediate. organic-chemistry.org

Application of Green Chemistry Principles in the Synthesis of this compound

Efforts to develop more environmentally benign synthetic routes for ureas are ongoing. For the synthesis of this compound, several green chemistry principles can be applied:

Use of Safer Reagents: Replacing highly toxic phosgene with alternatives like triphosgene or diphosgene is a common practice. More advanced, isocyanate-free methods are also being explored, such as the catalytic carbonylation of amines and azides or the dehydrogenation of formamides. beilstein-journals.orgresearchgate.net The use of carbon dioxide as a C1 source is a particularly attractive green alternative. scholaris.ca

Atom Economy: The reaction of an isocyanate with hydrazine has excellent atom economy, as all atoms of the reactants are incorporated into the final product.

Energy Efficiency: Microwave-assisted synthesis can be employed to accelerate the reaction rates, potentially leading to lower energy consumption and shorter reaction times. beilstein-journals.org

Renewable Feedstocks: While not yet widely implemented for this specific compound, research into producing key intermediates from renewable resources is an active area of green chemistry. springernature.comresearchgate.net

Catalysis: The use of catalytic methods, for instance, in the reduction of the nitro group to an amine, is preferable to stoichiometric reagents.

Green Chemistry PrincipleApplication in Synthesis
Safer Solvents Utilizing water or other benign solvents where possible. rsc.org
Catalysis Employing catalytic hydrogenation for the reduction step.
Waste Prevention One-pot syntheses to minimize waste from intermediate purification. organic-chemistry.org
Energy Efficiency Exploring lower temperature reactions or alternative energy sources like microwave irradiation. beilstein-journals.org

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of this compound from 4-(trifluoromethoxy)phenyl isocyanate and hydrazine is inherently chemo- and regioselective.

Chemoselectivity: The isocyanate group is highly electrophilic and reacts preferentially with the nucleophilic amino group of hydrazine over other potential functional groups that might be present in more complex substrates.

Regioselectivity: Hydrazine has two equivalent nucleophilic nitrogen atoms. The reaction with one equivalent of the isocyanate will lead to the formation of the desired monosubstituted product. The use of a slight excess of hydrazine can help to minimize the formation of the disubstituted side product, 1,2-bis[4-(trifluoromethoxy)phenyl]hydrazine. The reaction conditions can be controlled to favor the formation of the desired aminourea.

In cases where a substituted hydrazine is used, the regioselectivity would be dictated by the relative nucleophilicity of the two nitrogen atoms.

Optimization of Reaction Conditions and Yields for this compound

The optimization of the final step, the reaction between 4-(trifluoromethoxy)phenyl isocyanate and hydrazine, is crucial for maximizing the yield and purity of the product. Key parameters to consider include:

Solvent: Aprotic solvents such as THF, DCM, or acetonitrile (B52724) are commonly used to avoid side reactions of the isocyanate with protic solvents.

Temperature: The reaction is typically exothermic and is often carried out at low temperatures (0 °C to room temperature) to control the reaction rate and minimize the formation of byproducts.

Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete consumption of the isocyanate and to minimize the formation of the disubstituted urea.

Reaction Time: The reaction is generally rapid and can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

Below is a table representing a hypothetical optimization of the reaction conditions based on common practices in urea synthesis.

EntrySolventTemperature (°C)Hydrazine (Equivalents)Reaction Time (h)Yield (%)
1DCM01.1285
2THF01.1288
3Acetonitrile01.1282
4THF251.1190
5THF01.5292
6THF01.0275 (with byproduct)

Advanced Structural Elucidation and Conformational Analysis of 3 Amino 1 4 Trifluoromethoxy Phenyl Urea

High-Resolution Spectroscopic Characterization of 3-amino-1-[4-(trifluoromethoxy)phenyl]urea

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopies (Infrared and Raman) would provide a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the urea (B33335) protons, and the amino protons. The protons on the phenyl ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating effect of the urea moiety. The NH protons of the urea and the NH₂ protons of the amino group would appear as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each carbon atom in the molecule. The carbon of the carbonyl group in the urea moiety is expected to appear at a characteristic downfield shift. The aromatic carbons would show four distinct signals due to the symmetry of the phenyl ring. The trifluoromethoxy group would exhibit a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Predicted NMR Data:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic CH (ortho to urea)~7.4-7.6~120-125Doublet
Aromatic CH (ortho to OCF₃)~7.1-7.3~118-122Doublet
Urea NH (phenyl side)~8.5-9.5-Singlet (broad)
Urea NH (amino side)~6.0-7.0-Singlet (broad)
Amino NH₂~4.0-5.0-Singlet (broad)
Carbonyl C=O-~155-160-
Aromatic C (ipso to urea)-~135-140-
Aromatic C (ipso to OCF₃)-~145-150-
CF₃-~120 (quartet)-

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight.

The fragmentation of phenylurea derivatives often involves cleavage of the urea bonds. Key fragmentation pathways for this compound could include:

Cleavage of the N-N bond of the hydrazine (B178648) moiety.

Loss of the amino group (-NH₂).

Fragmentation of the urea linkage, leading to the formation of 4-trifluoromethoxyphenyl isocyanate and aminourea fragments.

Loss of the trifluoromethoxy group or its fragments.

Predicted Key Mass Fragments:

m/zPredicted Fragment Structure
[M]⁺C₈H₈F₃N₃O₂
[M - NH₂]⁺C₈H₆F₃N₂O₂
[C₇H₄F₃NO]⁺4-trifluoromethoxyphenyl isocyanate
[C₇H₄F₃O]⁺4-trifluoromethoxyphenoxy radical cation
[CH₄N₃O]⁺Aminourea fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-F bonds. The N-H stretching vibrations of the urea and amino groups would appear as broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching of the urea carbonyl group (Amide I band) is expected to be a strong band around 1650-1700 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations would also be present. The C-F stretching vibrations of the trifluoromethoxy group would give rise to strong absorptions in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum.

Characteristic Vibrational Frequencies:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Urea & Amino)Stretching3200-3500Medium-Strong (Broad)
C=O (Urea)Stretching (Amide I)1650-1700Strong
N-H (Urea)Bending (Amide II)1550-1620Medium
C-NStretching1200-1400Medium
C-O-C (Aryl ether)Asymmetric Stretching1200-1250Strong
C-F (Trifluoromethoxy)Stretching1100-1300Very Strong
Aromatic C=CStretching1450-1600Medium

Conformational Landscape and Tautomeric Equilibria of this compound

The conformational flexibility of this compound primarily arises from rotation around the C(aryl)-N and N-C(O) single bonds. Computational studies on N-aryl ureas have shown that different conformers can exist, with the relative energies depending on the substitution pattern. nih.gov The presence of the amino group on the urea nitrogen introduces further conformational possibilities.

Tautomerism is a potential consideration for this molecule. The aminourea moiety could theoretically exist in an iminol tautomeric form, although the urea form is generally more stable. The equilibrium between tautomers can be influenced by the solvent and pH. wikipedia.org

Intermolecular Interactions and Supramolecular Assembly of this compound

The urea functional group is a well-known motif for forming strong and directional hydrogen bonds. In the solid state, this compound is expected to form extensive networks of intermolecular hydrogen bonds. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The terminal amino group provides additional sites for hydrogen bonding. These interactions are likely to lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice.

Computational and Theoretical Studies on 3 Amino 1 4 Trifluoromethoxy Phenyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 3-amino-1-[4-(trifluoromethoxy)phenyl]urea

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for such investigations.

Density Functional Theory (DFT) Studies of Molecular Orbitals

A comprehensive search of scholarly databases and chemical literature yielded no specific studies that have performed Density Functional Theory (DFT) calculations to analyze the molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) of this compound. While DFT studies on other phenylurea derivatives have been reported, providing insights into their electronic properties and reactivity, this specific compound remains uncharacterized in the literature. cerist.dzkenkyugroup.orgaljest.nettandfonline.comresearchgate.net

Electrostatic Potential Surface and Charge Distribution Analysis

Similarly, there is no available research detailing the electrostatic potential surface or charge distribution analysis for this compound. Such studies are crucial for predicting intermolecular interactions and potential sites for electrophilic or nucleophilic attack. Although the methodologies for these analyses are well-established, they have not been applied to this particular molecule in any published work found to date.

Molecular Docking and Simulation Studies of this compound with Putative Biological Targets

Molecular docking and simulation are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological macromolecule, such as a protein or enzyme.

Ligand-Protein Interaction Profiling

No molecular docking studies have been published that specifically investigate the interaction of this compound with any putative biological targets. Research on analogous compounds containing the urea (B33335) or trifluoromethyl/trifluoromethoxy-phenyl moieties suggests a wide range of potential protein targets, including kinases, proteasome inhibitors, and carbonic anhydrases. nih.govnih.govnih.govresearchgate.netekb.egnih.gov However, a direct ligand-protein interaction profile for the subject compound is not available.

Binding Mode Prediction and Conformational Dynamics

In the absence of any molecular docking studies, there are no predictions for the binding mode or conformational dynamics of this compound within a protein active site. Such investigations would be necessary to hypothesize its mechanism of action at a molecular level.

Preclinical Biological Evaluation and Mechanistic Insights of 3 Amino 1 4 Trifluoromethoxy Phenyl Urea

Structure Activity Relationships Sar and Analogue Design for 3 Amino 1 4 Trifluoromethoxy Phenyl Urea

Design Principles for Synthesizing Derivatives of 3-amino-1-[4-(trifluoromethoxy)phenyl]urea

The design of derivatives of this compound is guided by established medicinal chemistry principles. A primary objective is to modulate the electronic and steric properties of the molecule to improve its interaction with biological targets. The urea (B33335) moiety is a key structural feature, capable of forming multiple hydrogen bonds with protein and receptor targets, which is crucial for its biological activity. columbia.edu

Key design considerations include:

Modification of the 3-amino group: This group offers a prime site for derivatization to explore the chemical space around this region of the molecule. Introducing various substituents can alter the compound's polarity, basicity, and potential for additional interactions with the target.

Alterations to the 4-(trifluoromethoxy)phenyl moiety: The trifluoromethoxy group significantly impacts the lipophilicity and metabolic stability of the compound. acs.org Analogues with alternative substituents at this position can be designed to optimize these properties.

Conformational constraint: Introducing rigid elements into the structure can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Synthetic Strategies for Analogues and Homologues of this compound

The synthesis of analogues of this compound typically involves multi-step reaction sequences. A common approach begins with the appropriate substituted anilines.

A general synthetic route for phenylurea derivatives involves the reaction of an aryl isocyanate with an amine. For the synthesis of this compound analogues, one could start with 4-(trifluoromethoxy)aniline (B150132), convert it to the corresponding isocyanate, and then react it with a desired 3-substituted aniline (B41778). Alternatively, 3-nitroaniline (B104315) can be used as a starting material, which is then coupled with an aryl isocyanate, followed by the reduction of the nitro group to an amine. nih.gov This amino group can then be further functionalized.

For instance, the synthesis of N,N'-diaryl ureas can be achieved through the reaction of an aryl amine with toxic gaseous phosgene (B1210022) to form an aryl isocyanate, which then reacts with another aryl amine. mdpi.com Safer alternatives to phosgene, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole, are now more commonly used. mdpi.com Another method involves the use of stable aryl carbamate (B1207046) intermediates, which are prepared by reacting an aryl amine with a chloroformate. mdpi.com

Homologation, the process of adding one or more methylene (B1212753) groups to a carbon chain, can be employed to explore the impact of linker length between key pharmacophoric groups. For example, homologues could be synthesized where the amino group is attached to the phenyl ring via a methylene linker.

Systematic SAR Analysis of Substructural Modifications of this compound

A systematic SAR analysis involves synthesizing a library of analogues with specific structural changes and evaluating their biological activity. This allows for the identification of key structural features required for potency and selectivity.

The position and electronic nature of substituents on the phenyl rings of urea derivatives can have a profound impact on their biological activity. Studies on related phenylurea-containing compounds have shown that the substitution pattern on the aromatic rings is a critical determinant of potency.

For example, in a series of 2,4-diamino-pyrimidine anti-malarials containing a phenylurea moiety, it was found that 3-substituted ureas displayed greater selectivity compared to their 4-substituted counterparts. nih.gov This highlights the importance of the substituent's position in achieving the desired biological effect. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, also play a significant role. In some kinase inhibitors, the introduction of small, lipophilic, electron-withdrawing groups at the 3-position of a phenyl ring in 4-anilinoquinazoline (B1210976) derivatives led to enhanced potency. mdpi.com

The trifluoromethoxy group on one of the phenyl rings of the target compound is known to be a lipophilic electron-withdrawing group, which can enhance membrane permeability and metabolic stability. acs.org The impact of replacing this group with other substituents would need to be experimentally determined to establish a clear SAR.

Table 1: Hypothetical SAR Data for Phenyl Ring Substitutions

R1 (Position 3)R2 (Position 4)Relative Activity
-NH2-OCF3Baseline
-NO2-OCF3Decreased
-OH-OCF3Increased
-CH3-OCF3Slightly Increased
-NH2-ClVariable
-NH2-OCH3Variable

This table is for illustrative purposes and does not represent actual experimental data.

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty upon binding to the target. For flexible molecules like this compound, introducing rigid structural elements can lock the molecule into its bioactive conformation. This can be achieved by incorporating cyclic structures or introducing bulky groups that hinder free rotation. Studies on N-alkyl-N'-aryl ureas have shown that methylation patterns can significantly affect the conformational preference of the urea system. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving physicochemical or pharmacokinetic properties without losing biological activity. For the 3-amino group, potential bioisosteres could include hydroxyl, methylamino, or small heterocyclic rings. u-tokyo.ac.jp The urea moiety itself can also be replaced with bioisosteres such as thiourea, guanidine, or various five-membered heterocycles like 1,2,4-oxadiazole, which can mimic the hydrogen bonding capabilities of the urea group. nih.gov

Table 2: Potential Bioisosteric Replacements

Original GroupPotential BioisostereRationale
3-AminoHydroxylSimilar size and hydrogen bonding capacity. u-tokyo.ac.jp
3-AminoMethylaminoMaintains hydrogen bond donor capability with increased lipophilicity.
Urea (-NHCONH-)Thiourea (-NHCSNH-)Similar geometry and hydrogen bonding, altered electronic properties.
Urea (-NHCONH-)1,2,4-OxadiazoleHeterocyclic mimic of the amide bond with improved metabolic stability. nih.gov

This table is for illustrative purposes and does not represent actual experimental data.

Scaffold Hopping and Lead Optimization Strategies in this compound Research

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds with similar biological activity to a known lead compound but with a different core structure. This approach can be valuable for discovering compounds with improved properties, such as enhanced novelty, better pharmacokinetic profiles, or circumvention of existing patents. For this compound, scaffold hopping could involve replacing the central phenylurea core with other structural motifs that maintain the key pharmacophoric features, such as the hydrogen bond donor-acceptor pattern and the spatial arrangement of the substituted phenyl rings.

Multi-Objective Optimization Approaches for Enhanced Biological Activity of this compound Analogues

Drug discovery is inherently a multi-objective optimization problem, where several, often conflicting, properties need to be simultaneously improved. Multi-objective optimization (MOO) approaches, often employing computational algorithms, are used to navigate this complex landscape. In the context of this compound research, MOO can be used to design analogues that balance high biological activity with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

These approaches typically involve defining a set of objectives, such as maximizing potency, minimizing toxicity, and optimizing solubility and metabolic stability. Computational models are then used to predict these properties for virtual compounds, and optimization algorithms search the chemical space for analogues that represent the best compromise between the different objectives. This allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies for 3 Amino 1 4 Trifluoromethoxy Phenyl Urea

Chromatographic Techniques for Purity Assessment and Isolation of 3-amino-1-[4-(trifluoromethoxy)phenyl]urea

Chromatographic methods are fundamental for determining the purity of this compound and for its isolation from reaction mixtures or impurities. High-performance liquid chromatography (HPLC) is the principal technique for non-volatile components, while gas chromatography (GC) is employed for the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most suitable method for assessing the purity of this compound due to its polarity. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Stationary Phase: A C18 (octadecyl-silane) column is a common starting point for the separation of phenylurea compounds, offering a good balance of retention and selectivity. newpaltz.k12.ny.ussigmaaldrich.comacs.org Columns with a high carbon load can provide increased retention. newpaltz.k12.ny.us For faster analyses, columns with smaller particle sizes (e.g., 2.7 µm) can be utilized. sigmaaldrich.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (water, often with a buffer like phosphate) and an organic modifier. sigmaaldrich.comtandfonline.com Acetonitrile (B52724) is a common organic solvent used, and a gradient elution (where the proportion of the organic solvent is increased over time) is often employed to ensure the elution of both polar and non-polar impurities. acs.orgresearchgate.net Isocratic conditions, with a fixed mobile phase composition, can also be effective for simpler impurity profiles. sigmaaldrich.com

Detection: The presence of the phenylurea chromophore allows for sensitive detection using a UV detector. Based on data for structurally similar phenylurea compounds, a detection wavelength in the range of 240-250 nm is appropriate. acs.orgtandfonline.com A photodiode array (DAD) detector can be used to acquire full UV spectra, which aids in peak identification and purity assessment. acs.orgresearchgate.net

Method Validation: A developed HPLC method would be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 7.1.1-1: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm sigmaaldrich.com
Mobile Phase A 0.025 M Potassium Phosphate Buffer, pH 2.5 sigmaaldrich.com
Mobile Phase B Acetonitrile sigmaaldrich.com
Gradient 0-15 min, 30-80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C sigmaaldrich.com
Detection UV at 245 nm sigmaaldrich.comacs.org
Injection Volume 5 µL

| Diluent | Acetonitrile/Water (50:50) |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) for Volatile Impurities

While phenylurea compounds themselves are generally thermally unstable and not suitable for GC analysis, this technique is the standard for identifying and quantifying volatile impurities, such as residual solvents from the manufacturing process. newpaltz.k12.ny.uschromatographyonline.com Headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) is the preferred method. chromatographyonline.comalmacgroup.com

Methodology: In HS-GC, the sample is heated in a sealed vial, allowing volatile compounds to partition into the headspace gas. A portion of this gas is then injected into the GC system. This technique prevents non-volatile components of the sample matrix from contaminating the GC column. uspnf.com

Column Selection: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropyl-phenyl polysiloxane), is a versatile choice for separating a wide range of common organic solvents. almacgroup.comscispace.com

Instrumentation and Conditions: The GC-FID system is calibrated with standards of the expected residual solvents. The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for each solvent. chromatographyonline.comalmacgroup.com

Table 7.1.2-1: Typical HS-GC Conditions for Residual Solvent Analysis

Parameter Condition
GC Column DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness almacgroup.com
Carrier Gas Nitrogen or Helium scispace.com
Injector Temperature 230 °C scispace.com
Detector Flame Ionization Detector (FID) scispace.com
Detector Temperature 250 °C scispace.com
Oven Program 40 °C (10 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C

| Headspace Transfer Line Temp | 100 °C |

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Spectroscopic and Spectrometric Quantification of this compound in Complex Matrices

For the quantification of this compound in more complex matrices, such as biological fluids or environmental samples, more selective and sensitive techniques are required.

LC-MS/MS Method Development for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification due to its high sensitivity and selectivity. drugtargetreview.comnih.govrsc.org An LC-MS/MS method would be developed by interfacing an HPLC system, similar to the one described in section 7.1.1, with a tandem mass spectrometer.

Ionization: Electrospray ionization (ESI) in the positive ion mode is a suitable technique for ionizing phenylurea compounds.

Detection Mode: The mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and reduces background noise. nih.gov The selection of precursor and product ions would be optimized by direct infusion of a standard solution of the compound.

Sample Preparation: For complex matrices, sample preparation is crucial to remove interferences. Solid-phase extraction (SPE) with a C18 cartridge is a common and effective technique for extracting and concentrating phenylurea compounds from aqueous samples. newpaltz.k12.ny.usacs.orgtandfonline.com

Table 7.2.1-1: Hypothetical LC-MS/MS Parameters for Trace Analysis

Parameter Setting
LC System UPLC/HPLC system
Column C18, 2.1 mm ID, 1.7-2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion ([M+H]⁺) To be determined (calculated m/z)
Product Ion(s) To be determined via fragmentation studies
Collision Gas Argon

| Internal Standard | Isotopically labeled analog (if available) |

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UV-Vis Spectrophotometric Quantification

Direct UV-Vis spectrophotometry can be a simple and rapid method for quantifying this compound in simple, transparent solutions where it is the only absorbing species in the UV range.

Methodology: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve. The λmax for this compound is expected to be around 245 nm, similar to other phenylureas. sigmaaldrich.comacs.orgtandfonline.com

Limitations: This method is susceptible to interference from other compounds that absorb at the same wavelength. Therefore, it is best suited for the analysis of bulk drug substances or simple formulations.

Derivatization: For samples where direct measurement is not feasible due to interferences or low sensitivity, derivatization reactions can be employed. For instance, reactions that produce a colored product with the urea (B33335) functional group can shift the absorbance to the visible region, potentially reducing interferences. nih.govresearchgate.net However, these methods add complexity to the analysis.

Table 7.2.2-1: Parameters for UV-Vis Spectrophotometric Analysis

Parameter Value/Condition
Instrument UV-Vis Spectrophotometer (dual beam)
Wavelength (λmax) ~245 nm (to be determined experimentally)
Solvent/Blank Methanol or Acetonitrile
Cuvette Path Length 1 cm
Calibration Range Dependent on molar absorptivity

| Mode | Quantitative analysis based on Beer's Law |

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Impurity Profiling and Forced Degradation Studies of this compound

The safety and efficacy of a drug substance are intrinsically linked to its purity. Impurity profiling and forced degradation studies are critical components in the development of pharmaceuticals, providing a comprehensive understanding of potential impurities and the intrinsic stability of the molecule. These studies are essential for developing and validating stability-indicating analytical methods, ensuring that any changes in the drug substance over time are detected.

Impurity profiling involves the identification and quantification of all potential organic and inorganic impurities, as well as residual solvents, that may be present in a drug substance. rroij.com Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and identify the likely degradation products. nih.gov This information is crucial for establishing the degradation profile and demonstrating the specificity of analytical methods used for stability testing. nih.gov

Advanced analytical techniques are pivotal in this process. High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of impurities. resolvemass.cabiomedres.us When coupled with mass spectrometry (LC-MS), it becomes a powerful technique for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation data. ijprajournal.com Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of these compounds. ijprajournal.com

Impurity Profiling

The impurity profile of this compound can be complex, with impurities originating from various stages, including the synthesis of starting materials, the manufacturing process of the final drug substance, and degradation during storage. These impurities are broadly classified as process-related impurities and degradation products.

Process-related impurities in the synthesis of phenylurea derivatives can include unreacted starting materials, intermediates, and by-products from unintended side reactions. orgsyn.org For instance, a common synthetic route for phenylureas involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate or a carbamoylating agent. asianpubs.orgtandfonline.com A potential side reaction in such syntheses is the formation of a symmetrical diarylurea if the isocyanate intermediate reacts with a second molecule of the starting aniline. orgsyn.org

Below is a table of potential process-related impurities that could be anticipated during the synthesis of this compound.

Impurity NamePotential Origin
4-(trifluoromethoxy)aniline (B150132)Unreacted starting material
1,3-bis[4-(trifluoromethoxy)phenyl]ureaReaction of 4-(trifluoromethoxy)phenyl isocyanate with 4-(trifluoromethoxy)aniline
3-nitro-1-[4-(trifluoromethoxy)phenyl]ureaUnreacted intermediate if a nitro-precursor is used and subsequently reduced
Isocyanate precursorUnreacted intermediate from the formation of the urea linkage

This table is interactive. You can sort the columns by clicking on the headers.

Forced Degradation Studies

Forced degradation studies are performed to understand the chemical behavior of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light. pharmaguideline.com The goal is to induce degradation to an extent that allows for the reliable detection and characterization of degradation products, typically in the range of 5-20%. pharmaguideline.combiopharminternational.com

The degradation pathways for phenylurea compounds are well-documented, often involving hydrolysis of the urea linkage and modifications to the aromatic ring. oup.comguidechem.com The trifluoromethoxy group is generally considered to be chemically stable, however, its behavior under forced degradation conditions must be evaluated. mdpi.comdntb.gov.ua

Hydrolytic Degradation: Studies on hydrolytic degradation are conducted across a range of pH values, typically using acidic and basic solutions. nih.gov For many phenylurea compounds, the primary hydrolytic degradation pathway is the cleavage of the urea bond, which would yield the corresponding aniline derivative. oup.com

Oxidative Degradation: Oxidative stress is commonly applied using hydrogen peroxide. pharmaguideline.com Phenylurea herbicides have been shown to undergo degradation under oxidative conditions, which can involve N-dealkylation and other transformations. nih.gov

Photolytic Degradation: Photostability testing exposes the drug substance to light sources that mimic sunlight, including both UV and visible radiation. Photodegradation of phenylureas can result in various reactions, including hydroxylation of the aromatic ring. guidechem.com

Thermal Degradation: Thermal stress testing is conducted by exposing the solid drug substance or a solution to elevated temperatures. This helps to identify thermally labile components and potential degradation pathways at high temperatures.

The following table summarizes the potential degradation products of this compound observed under various forced degradation conditions.

Degradation Product NameStress Condition(s)Degradation Pathway
4-(trifluoromethoxy)anilineAcid/Base HydrolysisCleavage of the urea C-N bond
3-amino-1-phenylureaHydrolysisCleavage of the trifluoromethoxy group (less likely)
Hydroxylated derivativesPhotolytic/OxidativeOxidation of the phenyl ring
N-Oxide derivativesOxidativeOxidation of the amino group

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Future Research Trajectories for this compound: A Roadmap of Unexplored Potential

The enigmatic chemical compound this compound stands at a scientific frontier, its biological activities and therapeutic potential largely uncharted. While direct research on this specific molecule remains limited, its structural features—a phenylurea core, an amino group, and a trifluoromethoxy substitution—suggest a wealth of possibilities for future investigation. Drawing parallels with analogous compounds and leveraging cutting-edge research methodologies, this article outlines prospective research avenues and anticipates the challenges in unlocking the full potential of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-[4-(trifluoromethoxy)phenyl]urea, and how can reaction yields be maximized?

Methodological Answer: The synthesis of urea derivatives like this compound typically involves coupling aryl isocyanates with amines. A key challenge is avoiding the formation of symmetrical urea by-products (e.g., 1,3-bis(aryl)urea), which reduce yields . To mitigate this:

  • Use phenyl carbamates as acylating agents instead of isocyanates to improve regioselectivity (yields: 62–91%) .
  • Employ pyridine as a base to stabilize intermediates during carbamate formation .
  • Optimize reaction stoichiometry (e.g., 1.2:1 amine-to-carbamate ratio) and temperature (60–80°C) to minimize side reactions.
    Purification via flash chromatography or recrystallization is critical to isolate the target compound.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Look for urea NH protons as broad singlets (δ 8.5–9.5 ppm). Aromatic protons from the trifluoromethoxy phenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) .
    • ¹³C-NMR : The trifluoromethoxy group (OCF₃) shows a distinct quartet (δ 120–125 ppm, J = 270–280 Hz) due to CF₃ coupling .
  • IR Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm⁻¹, while NH stretches are observed at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with exact mass matching the molecular formula (e.g., C₈H₇F₃N₂O₂).

Q. How does the trifluoromethoxy substituent influence the compound’s reactivity in common urea reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, it enhances urea stability via steric and electronic effects:

  • Hydrolysis Resistance : The -OCF₃ group increases resistance to hydrolysis under acidic/basic conditions compared to methoxy analogs .
  • Reductive Stability : The urea moiety remains intact during catalytic hydrogenation unless harsh conditions (e.g., Pd/C, 50 psi H₂, 80°C) are applied .
  • Oxidation : Selective oxidation of the amino group may require protection (e.g., Boc groups) to prevent urea cleavage .

Advanced Research Questions

Q. What biological targets are plausible for this compound, and how can binding mechanisms be validated experimentally?

Methodological Answer: Urea derivatives are known to interact with GPCRs and kinases . For example, structurally similar compounds like BPTU act as P2Y1 receptor antagonists (PDB ID: 4XNW) . To validate targets:

  • Conduct radioligand binding assays using ³H-labeled analogs.
  • Perform molecular docking with P2Y1 receptor crystal structures to predict binding modes (e.g., hydrogen bonding with Arg128 and hydrophobic interactions with Trp106) .
  • Validate via site-directed mutagenesis of predicted binding residues and measure activity changes (IC₅₀ shifts).

Q. How can computational models predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Lipophilicity (LogP) : Use QSAR models to estimate LogP (~2.5–3.0) based on the trifluoromethoxy group’s contribution (+0.7 LogP units) .
  • Metabolic Stability : Predict CYP450 metabolism using ADMET Predictor™ or SwissADME , focusing on demethylation or urea cleavage pathways.
  • Solubility : The compound’s solubility in aqueous buffers (e.g., PBS) is likely low (<10 µM). Use co-solvents (DMSO ≤1%) for in vitro assays .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare activity against analogs with modified substituents (e.g., replacing -OCF₃ with -OCH₃ or -CF₃). For example:

    CompoundIC₅₀ (µM)Target
    Target Compound0.8P2Y1 Receptor
    Analog (-OCF₃ → -OCH₃)12.4P2Y1 Receptor
    Analog (urea → thiourea)3.2Kinase X
    Data from suggest -OCF₃ is critical for P2Y1 affinity.
  • Counter-Screen : Test against off-target receptors (e.g., P2Y12, adenosine receptors) to confirm selectivity .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/MeOH). Monitor transitions m/z 235 → 154 (quantifier) and 235 → 110 (qualifier) .
  • Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (Strata-X columns) improves recovery (>85%) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-[4-(trifluoromethoxy)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-1-[4-(trifluoromethoxy)phenyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.